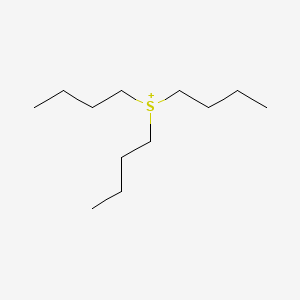
Sulfonium, tributyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonium, tributyl-: is an organosulfur compound characterized by a positively charged sulfur atom bonded to three butyl groups. This compound belongs to the class of sulfonium ions, which are known for their unique chemical properties and versatility in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sulfonium compounds are typically synthesized through the reaction of thioethers with alkyl halides. For example, the reaction of tributyl sulfide with an alkyl halide like methyl iodide can yield tributylsulfonium iodide. The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the iodide ion acts as the leaving group .
Industrial Production Methods: Industrial production of sulfonium compounds often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of more electrophilic methylating agents, such as methyl trifluoromethanesulfonate, can enhance the rate of methylation .
Analyse Des Réactions Chimiques
Types of Reactions: Sulfonium compounds undergo various chemical reactions, including:
Oxidation: Sulfonium ions can be oxidized to sulfoxides and sulfones.
Reduction: Reduction of sulfonium ions can lead to the formation of thioethers.
Substitution: Sulfonium ions can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Sulfonium compounds are valuable intermediates in organic synthesis. They are used as precursors for sulfur ylides, which are essential in carbon-carbon bond-forming reactions .
Biology and Medicine: Sulfonium compounds, such as S-adenosylmethionine, play crucial roles in biological methylation processes. They are involved in the biosynthesis of various biomolecules .
Industry: In the industrial sector, sulfonium compounds are used in the production of photoacid generators, which are essential in photolithography for semiconductor manufacturing .
Mécanisme D'action
The mechanism of action of sulfonium compounds involves their ability to act as electrophiles due to the positively charged sulfur atom. This electrophilic nature allows them to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction .
Comparaison Avec Des Composés Similaires
Sulfoxides: Sulfoxides are similar to sulfonium compounds but contain a sulfur atom bonded to an oxygen atom.
Sulfones: Sulfones have a sulfur atom bonded to two oxygen atoms.
Thioethers: Thioethers are sulfur-containing compounds with two organic substituents attached to the sulfur atom.
Uniqueness: Sulfonium compounds are unique due to their positively charged sulfur atom, which imparts distinct chemical reactivity compared to sulfoxides, sulfones, and thioethers. This positive charge makes sulfonium compounds excellent electrophiles and versatile intermediates in various chemical reactions .
Propriétés
Numéro CAS |
39895-78-8 |
|---|---|
Formule moléculaire |
C12H27S+ |
Poids moléculaire |
203.41 g/mol |
Nom IUPAC |
tributylsulfanium |
InChI |
InChI=1S/C12H27S/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3/q+1 |
Clé InChI |
XDQXIEKWEFUDFK-UHFFFAOYSA-N |
SMILES canonique |
CCCC[S+](CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


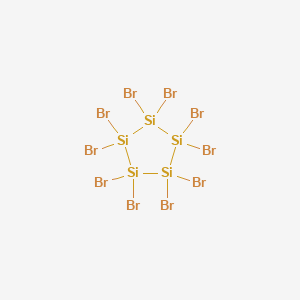
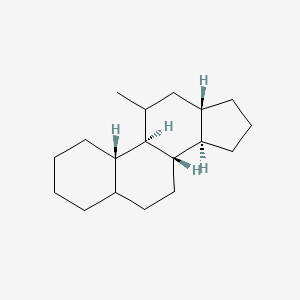
![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)
silane](/img/structure/B14669618.png)

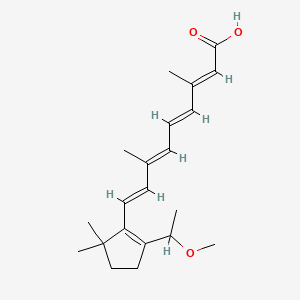


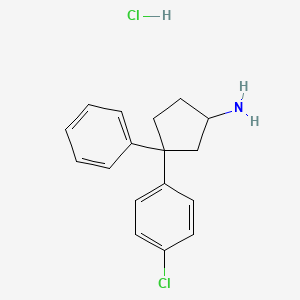
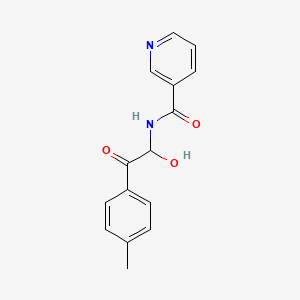
![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)

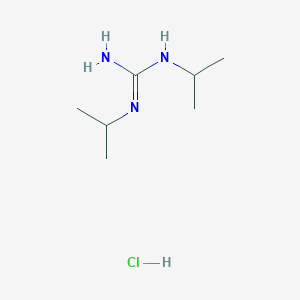
![Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14669665.png)
